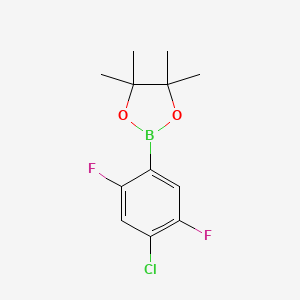

4-Chloro-2,5-difluorophenylboronic acid pinacol ester

Description

2-(4-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 172921-33-4) is a boronate ester with a halogenated aryl backbone. Its molecular formula is C₁₂H₁₃BClF₂O₂, and it is synthesized via a Grignard reaction involving 1-bromo-4-chloro-2,5-difluorobenzene and isopropylmagnesium chloride in tetrahydrofuran (THF), yielding 62% as an oil . This compound is of interest in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing effects of its chloro and difluoro substituents, which enhance the electrophilicity of the boron center.

Properties

IUPAC Name |

2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJERJYBDUGRDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-(4-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anticancer and antiviral agents.

Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronate Esters

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between the target compound and analogous boronate esters:

Key Observations:

- Substituent Effects: Chloro (Cl) and fluoro (F) groups are electron-withdrawing, increasing the boron center’s electrophilicity and stabilizing the compound against hydrolysis. Methoxy (OMe) groups in 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane are electron-donating, reducing boron reactivity but enabling selective coupling in complex pharmaceutical syntheses .

- Molecular Weight :

Reactivity in Cross-Coupling Reactions

- Target Compound : While direct data on its coupling efficiency are unavailable, its 62% synthesis yield aligns with yields of similar halogenated boronates (e.g., 62.3% for 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane in indazole synthesis) .

- Comparative Stability :

- The electron-withdrawing Cl/F substituents in the target compound likely enhance stability over electron-rich analogs like 2-(4-methoxyphenyl)-dioxaborolane, which may hydrolyze faster under acidic conditions .

Q & A

Q. Advanced Reaction Design

- Preactivation : Ensure the boronic ester is free of hydrolytic degradation (confirmed via ¹¹B NMR) .

- Partner Selection : Pair with electron-deficient aryl halides to enhance coupling efficiency.

- Catalytic System : Use Pd(PPh₃)₄ (1–3 mol%) with Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

- Additives : Include ligands like SPhos to suppress protodeboronation .

Data-Driven Optimization

Monitor reaction progress via HPLC-MS. For stubborn reactions, employ microwave-assisted heating (120°C, 20 min) to accelerate kinetics .

What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic Characterization

Q. Advanced Analysis

- X-ray Crystallography : Resolves steric effects from the tetramethyl groups and chloro/fluoro substitution .

- IR Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) indicate borolane stability .

How should researchers address contradictions in reported reaction yields under varying solvent conditions?

Methodological Troubleshooting

Discrepancies often arise from solvent polarity effects. For example:

Q. Resolution Strategy

- Conduct a solvent screen (e.g., THF vs. 1,4-dioxane) with controlled moisture levels.

- Use DOE (Design of Experiments) to model interactions between solvent, temperature, and base .

What strategies enhance the stability of this compound during long-term storage?

Q. Advanced Handling Protocols

- Storage Conditions : Keep under argon at –20°C in amber vials to prevent photodegradation .

- Stability Monitoring : Perform periodic ¹H NMR checks (every 3 months) to detect hydrolysis (broad peaks at δ 6–8 ppm indicate arylboronic acid formation) .

- Lyophilization : For solid-state storage, lyophilize from anhydrous acetonitrile to remove trace moisture .

How can computational methods guide the design of derivatives for material science applications?

Q. Advanced Computational Workflow

- DFT Calculations : Model electronic effects of chloro/fluoro substituents on HOMO-LUMO gaps to predict optoelectronic properties .

- Molecular Dynamics : Simulate packing behavior in crystal lattices to design thermally stable polymers .

- QSAR Models : Correlate substituent patterns with solubility parameters (e.g., Hansen solubility parameters) for OLED or sensor applications .

Experimental Validation

Synthesize derivatives with electron-withdrawing groups (e.g., –CF₃) and test charge mobility via FET devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.